molecular formula C21H24FN7O B2354530 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one CAS No. 2379949-34-3

3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one

Cat. No.: B2354530
CAS No.: 2379949-34-3
M. Wt: 409.469
InChI Key: QNVSPRBLCUVLLT-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the ability of hydrogen bond accepting and donating characteristics, which makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid catalysis leads to the formation of the triazole ring on thiadiazole .

Scientific Research Applications

Antagonist Activity in Serotonin Receptors

A study by Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds similar to the one , for their 5-HT2 (serotonin) antagonist activity. It was found that these compounds displayed potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity. The compound showed central 5-HT2 receptor antagonism at approximately 1/30 the potency of a known drug, ritanserin (Watanabe et al., 1992).

Androgen Receptor Downregulation for Prostate Cancer

Bradbury et al. (2013) described the discovery of a small-molecule androgen receptor downregulator, AZD3514, for the treatment of advanced prostate cancer. The study involved modifying the basic structure of a previously described lead compound by reducing the triazolopyridazine moiety, which led to AZD3514, a clinical candidate evaluated in a Phase I clinical trial (Bradbury et al., 2013).

Anti-Diabetic Applications

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their potential as anti-diabetic medications. These compounds were assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, a significant mechanism in diabetes management. The compounds showed strong inhibition potential and exhibited antioxidant and insulinotropic activity up to 99% (Bindu et al., 2019).

Positive Inotropic Activity

A study by Wu et al. (2012) focused on synthesizing derivatives bearing piperazine and 1,4-diazepane moieties for positive inotropic activity, which is beneficial in heart failure treatment. They found that most derivatives exhibited in vitro positive inotropic activity superior to the existing drug, milrinone (Wu et al., 2012).

Antimicrobial and Antiviral Properties

A variety of studies have reported the synthesis and evaluation of similar compounds for their antimicrobial and antiviral properties. These include the work of Aggarwal et al. (2019) on bis-1,2,4-triazolo[4,3-b]pyridazines (Aggarwal et al., 2019), and Shamroukh and Ali (2008) on triazolo[4,3-b]pyridazine derivatives for their anti-HAV (Hepatitis-A virus) activity (Shamroukh & Ali, 2008).

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

Properties

IUPAC Name

3-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-5-1-4-15(14-16)20-25-24-18-7-8-19(26-29(18)20)28-11-3-10-27(12-13-28)17-6-2-9-23-21(17)30/h1,4-5,7-8,14,17H,2-3,6,9-13H2,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVSPRBLCUVLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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